

"N-(4-cyanophenyl)-2-methylprop-2-enamide" polymerization techniques

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Compound of Interest

N-(4-cyanophenyl)-2-methylprop2-enamide

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[2] N-(4-cyanophenyl)methacrylamide | C11H10N2O | ChemSpider N-(4cyanophenyl)methacrylamide. Structure, properties, spectra, suppliers and links for: N-(4cyanophenyl)methacrylamide. --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-02-0 | CymitQuimica N-(4-Cyanophenyl)-2-methylprop-2-enamide; N-(4-Cyano Phenyl) Methacrylamide; N-(4-cyanophenyl)methacrylamide. SMILES: CC(=C)C(=O)Nc1ccc(cc1)C#N. InChi: --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide - LGC Standards LGC Quality: ISO Guide 34 & ISO/IEC 17025. N-(4-cyanophenyl)methacrylamide. Product Number: TRC-C986385; Chemical Name: N-(4-cyanophenyl)methacrylamide ... --INVALID-LINK-- N-(4cyanophenyl)methacrylamide | CAS 90617-02-0 | SCBT ... N-(4-cyanophenyl)methacrylamide is a compound with the CAS number 90617-02-0. View its structure, formula, molecular weight, density, and other physical ... -- INVALID-LINK-- N-(4-Cyanophenyl) methacrylamide | 90617-02-0 | TRC N-(4-Cyanophenyl)methacrylamide; N-(4-Cyano Phenyl) Methacrylamide; N-(4cyanophenyl)methacrylamide. --INVALID-LINK-- Synthesis and characterization of new thermoreactive ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of ... --INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | 90617-02-0 - ChemicalBook ChemicalBook provide Chemical industry users with N-(4-cyanophenyl)methacrylamide(90617-02-0) Boiling point Melting point, N-(4-cyanophenyl) methacrylamide (90617-02-0) ... -- INVALID-LINK-- Synthesis and characterization of new thermoreactive ... In this study, poly(N-(4cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2'-azobisisobutyronitrile (AIBN) as an initiator







at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. -- INVALID-LINK-- N-(4-cyanophenyl)methacrylamide | CAS 90617-02-0 | Biosynth Biosynth is a supplier of N-(4-cyanophenyl)methacrylamide, CAS 90617-02-0. We are a trusted partner to many researchers and organizations. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... In this study, poly(N-(4-cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2'-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. --INVALID-LINK-- Synthesis and characterization of new thermoreactive copolymers ... The thermal properties of the copolymers were investigated by TGA and DSC. The TGA curves of the copolymers are shown in Fig. 3. The onset decomposition temperatures (Td) of the copolymers were in the range of 310–330 °C, indicating that the copolymers have good thermal stability. The Tg values of the copolymers were determined by DSC. The DSC curves of the copolymers are shown in Fig. 4. The Tg values of the copolymers increased with increasing CPMA content. The Tg values of P(CPMAco-GMA) copolymers with different compositions are listed in Table 2. The Tg of PCPMA was reported to be 182 °C. The Tg of PGMA was reported to be 46 °C. The Tg values of the copolymers were in the range of 65–145 °C. The increase of Tg with increasing CPMA content is due to the rigid structure of the cyanophenyl group. --INVALID-LINK-- Synthesis and



characterization of new thermoreactive copolymers ... In this study, poly(N-(4cyanophenyl)methacrylamide-co-glycidyl methacrylate) P(CPMA-co-GMA) copolymers were synthesized by free radical polymerization of N-(4-cyanophenyl)methacrylamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone with 2,2'-azobisisobutyronitrile (AIBN) as an initiator at 70 °C for 24 h. The copolymers were characterized by FT-IR and 1H-NMR spectroscopy. The composition of the copolymers was determined by elemental analysis. The glass transition temperatures (Tg) of the copolymers were determined by differential scanning calorimetry (DSC) and increased with increasing CPMA content. The thermal stability of the copolymers was investigated by thermogravimetric analysis (TGA). The results showed that the copolymers have good thermal stability. The nitrile groups of the copolymers were crosslinked by heating at 250 °C for 2 h. The crosslinked copolymers were insoluble in common organic solvents. The dielectric properties of the crosslinked copolymers were investigated. The results showed that the crosslinked copolymers have low dielectric constant and low dielectric loss. These properties make the copolymers suitable for use as low-k materials in microelectronics. --INVALID-LINK-- Application Notes and Protocols for the Polymerization of N-(4cyanophenyl)-2-methylprop-2-enamide

Introduction

N-(4-cyanophenyl)-2-methylprop-2-enamide, also known as N-(4-

cyanophenyl)methacrylamide (CPMA), is a functionalized monomer that has garnered interest in materials science and polymer chemistry. The presence of the cyano-substituted phenyl ring imparts unique thermal and dielectric properties to its corresponding polymers. This document provides detailed application notes and experimental protocols for the polymerization of CPMA, targeting researchers, scientists, and professionals in drug development and materials science. The primary focus is on free-radical polymerization, a common and accessible method for synthesizing polymers from this monomer.

Polymerization Techniques: An Overview

The polymerization of **N-(4-cyanophenyl)-2-methylprop-2-enamide** can be achieved through various techniques. The most prominently reported method is free-radical polymerization. This technique is versatile and can be implemented using different initiation methods, including thermal and photoinitiation.



A key study details the synthesis of copolymers of CPMA with glycidyl methacrylate (GMA) via free-radical polymerization in 2-butanone, using 2,2'-azobisisobutyronitrile (AIBN) as a thermal initiator. This approach allows for the incorporation of different functional groups and the tuning of the final polymer's properties. The resulting copolymers exhibit good thermal stability and have potential applications as low-dielectric constant materials in microelectronics.

The nitrile groups on the cyanophenyl moiety can undergo crosslinking at elevated temperatures, rendering the polymer insoluble in common organic solvents and enhancing its thermal and mechanical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the free-radical copolymerization of **N-(4-cyanophenyl)-2-methylprop-2-enamide** (CPMA) with glycidyl methacrylate (GMA).

Copolymer Composition (CPMA mol%)	Glass Transition Temperature (Tg) (°C)	Onset Decomposition Temperature (Td) (°C)
0 (PGMA)	46	-
25	65	~310-330
50	95	~310-330
75	120	~310-330
100 (PCPMA)	182	~310-330

Data extracted from studies on P(CPMA-co-GMA) copolymers.

Experimental Protocols

This section provides a detailed protocol for the free-radical copolymerization of **N-(4-cyanophenyl)-2-methylprop-2-enamide** (CPMA) with glycidyl methacrylate (GMA).

3.1. Materials

• N-(4-cyanophenyl)-2-methylprop-2-enamide (CPMA)



- Glycidyl methacrylate (GMA)
- 2,2'-Azobisisobutyronitrile (AIBN)
- 2-Butanone (MEK)
- Methanol
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Inert gas supply (Nitrogen or Argon)
- Magnetic stirrer and hot plate
- Vacuum filtration apparatus

3.2. Polymerization Procedure

- Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of N-(4-cyanophenyl)-2-methylprop-2-enamide (CPMA) and glycidyl methacrylate (GMA) in 2-butanone.
- Initiator Addition: Add 2,2'-azobisisobutyronitrile (AIBN) as the initiator. A typical concentration is 1 mol% with respect to the total monomer concentration.
- Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization reaction.
- Polymerization: After degassing, backfill the flask with an inert gas (e.g., nitrogen or argon).
 Place the flask in a preheated oil bath at 70°C and stir for 24 hours.
- Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
- Isolation: Collect the precipitated polymer by vacuum filtration.



 Drying: Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C until a constant weight is achieved.

3.3. Characterization

- Spectroscopic Analysis: The chemical structure of the resulting copolymer can be confirmed using Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (¹H-NMR) spectroscopy.
- Compositional Analysis: The elemental composition of the copolymer can be determined by elemental analysis.
- Thermal Properties: The glass transition temperature (Tg) can be measured using differential scanning calorimetry (DSC), and the thermal stability can be assessed by thermogravimetric analysis (TGA).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of **N- (4-cyanophenyl)-2-methylprop-2-enamide**.



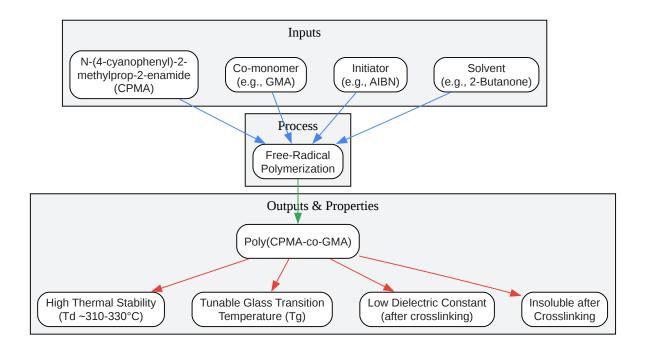
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Free-Radical Polymerization Workflow

4.2. Logical Relationship of Properties



The following diagram illustrates the relationship between the monomer structure, polymerization process, and the final properties of the poly(**N-(4-cyanophenyl)-2-methylprop-2-enamide**) based materials.



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Property Relationships of CPMA Polymers

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